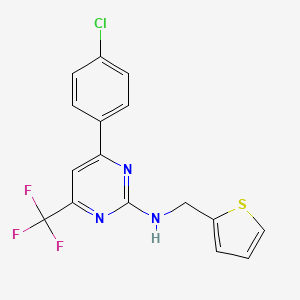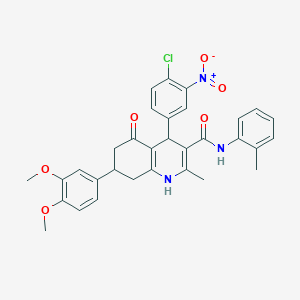
4-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a chlorophenyl group, a thiophenylmethyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The chlorophenyl and trifluoromethyl groups are introduced via nucleophilic aromatic substitution reactions.
Thiophenylmethyl Group Addition: The thiophenylmethyl group is added through a nucleophilic substitution reaction, often using thiophen-2-ylmethanol as a starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological targets, which can lead to the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorophenyl and thiophenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-pyrimidin-2-amine: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
4-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-methylpyrimidin-2-amine: Contains a methyl group instead of a trifluoromethyl group, potentially altering its electronic properties and reactivity.
Uniqueness
4-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and lipophilic properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H11ClF3N3S |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H11ClF3N3S/c17-11-5-3-10(4-6-11)13-8-14(16(18,19)20)23-15(22-13)21-9-12-2-1-7-24-12/h1-8H,9H2,(H,21,22,23) |
InChI Key |
DELHVLIKEMQXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,6-dichlorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440174.png)
![6-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11440183.png)
![8-(4-ethoxy-3-methoxyphenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440190.png)
![2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11440191.png)
![3-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B11440200.png)
![8-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440208.png)
![Pentyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11440223.png)
![N-(3,5-dimethylphenyl)-2-({2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11440230.png)
![2-({4-[(4-bromophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B11440231.png)
![2,2-dimethyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11440232.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B11440234.png)

![3,3'-[(4-ethoxyphenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11440248.png)

